molecular formula C15H11N7O5 B13800264 5-Azido-1,3-dimethyl-6-nitro-8-phenylpyrido[2,3-d]pyrimidine-2,4,7-trione CAS No. 959575-96-3

5-Azido-1,3-dimethyl-6-nitro-8-phenylpyrido[2,3-d]pyrimidine-2,4,7-trione

Cat. No.: B13800264
CAS No.: 959575-96-3
M. Wt: 369.29 g/mol
InChI Key: CZCZOWCWFIGZSW-UHFFFAOYSA-N
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Description

5-Azido-1,3-dimethyl-6-nitro-8-phenylpyrido[2,3-d]pyrimidine-2,4,7-trione is a pyrido[2,3-d]pyrimidine trione derivative characterized by its azido (-N₃), nitro (-NO₂), methyl (-CH₃), and phenyl (-C₆H₅) substituents. Its molecular formula is C₁₅H₁₁N₇O₅, with a molecular weight of 369.292 g/mol (CAS 959575-96-3) .

Properties

CAS No.

959575-96-3

Molecular Formula

C15H11N7O5

Molecular Weight

369.29 g/mol

IUPAC Name

5-azido-1,3-dimethyl-6-nitro-8-phenylpyrido[2,3-d]pyrimidine-2,4,7-trione

InChI

InChI=1S/C15H11N7O5/c1-19-12-9(13(23)20(2)15(19)25)10(17-18-16)11(22(26)27)14(24)21(12)8-6-4-3-5-7-8/h3-7H,1-2H3

InChI Key

CZCZOWCWFIGZSW-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=C(C(=O)N2C3=CC=CC=C3)[N+](=O)[O-])N=[N+]=[N-])C(=O)N(C1=O)C

Origin of Product

United States

Preparation Methods

Synthesis of the Pyrido[2,3-d]pyrimidine-2,4,7-trione Core

The starting point is typically a 6-arylaminouracil derivative, which undergoes thermal cyclization with malonates at elevated temperatures (~250°C) to yield 5-hydroxy-1,3,6,8-tetrasubstituted pyrido[2,3-d]pyrimidine-2,4,7-triones (compound 2 in literature).

Step Reagents/Conditions Product Type Yield/Notes
1 6-Arylaminouracils + Malonates 5-Hydroxy-1,3,6,8-tetrasubstituted pyrido[2,3-d]pyrimidine-2,4,7-triones Thermal reaction at 250°C

Nitration at C6 Position

The 5-hydroxy compound 2 (with R3 = H) is subjected to nitration using nitric acid at room temperature, catalyzed by sodium nitrite, to introduce the nitro group at the 6-position, yielding 6-nitro derivatives.

Step Reagents/Conditions Product Type Yield/Notes
2 HNO3, NaNO2 catalyst, room temp 6-Nitro-5-hydroxy pyrido[2,3-d]pyrimidine derivative Mild conditions, selective nitration

Tosylation of the 5-Hydroxy Group

The 5-hydroxy group is converted to a good leaving group by reaction with tosyl chloride to form 5-tosyloxy derivatives (5 ).

Step Reagents/Conditions Product Type Yield/Notes
3 Tosyl chloride (TsCl), base 5-Tosyloxy pyrido[2,3-d]pyrimidine derivative Facilitates nucleophilic substitution

Azide Substitution at C5

The key step is the nucleophilic substitution of the tosylate group by sodium azide in dry DMF. The reaction is performed in two stages: initial stirring at 80–90°C for 30 minutes, followed by heating at 110–130°C for 1 hour. This step yields the target 5-azido compound with high yield (~80%).

Step Reagents/Conditions Product Type Yield/Notes
4 Sodium azide (NaN3), dry DMF, 80–130°C 5-Azido-1,3-dimethyl-6-nitro-8-phenylpyrido[2,3-d]pyrimidine-2,4,7-trione 80% yield, mp 328–331°C

Experimental Example Summary

Compound No. Description Conditions Yield (%) Melting Point (°C)
5 (Tosyloxy) 5-Tosyloxy-6-nitro derivative Tosylation of 5-hydroxy compound Not stated Not stated
Target 5-Azido-1,3-dimethyl-6-nitro-8-phenyl derivative NaN3 substitution in dry DMF, 80–130°C 80 328–331

Mechanistic Considerations

  • The nitration step is selective for the 6-position due to electronic effects of the pyrido[2,3-d]pyrimidine core.
  • Tosylation activates the 5-hydroxy group for nucleophilic substitution.
  • Azide ion acts as a nucleophile, displacing the tosylate group via an SN2 mechanism.
  • The reaction temperature profile ensures efficient substitution while minimizing side reactions.

Additional Notes and Variations

  • The methyl substituents at N1 and N3, and the phenyl group at C8, are introduced in earlier synthetic steps or are present in the starting materials.
  • The methyl group at position 8 can be cleaved under harsh conditions such as Vilsmeier reactions, so care must be taken to preserve it during functionalization.
  • Alternative methods for introducing the azido group may involve direct azidation of hydroxyl precursors but are less common due to lower yields or harsher conditions.

Summary Table of Preparation Steps

Step Reaction Type Starting Material Reagents/Conditions Product Yield/Notes
1 Cyclization 6-Arylaminouracil + malonate Thermal, 250°C 5-Hydroxy pyrido[2,3-d]pyrimidine-2,4,7-trione Moderate to good yields
2 Nitration 5-Hydroxy compound HNO3, NaNO2 catalyst, room temp 6-Nitro-5-hydroxy derivative Selective nitration
3 Tosylation 5-Hydroxy compound Tosyl chloride, base 5-Tosyloxy derivative Facilitates substitution
4 Azide substitution 5-Tosyloxy derivative NaN3, dry DMF, 80–130°C 5-Azido-1,3-dimethyl-6-nitro-8-phenylpyrido[2,3-d]pyrimidine-2,4,7-trione High yield (80%)

Chemical Reactions Analysis

Types of Reactions

5-Azido-1,3-dimethyl-6-nitro-8-phenylpyrido[2,3-d]pyrimidine-2,4,7-trione undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The azido group can be reduced to an amine.

    Substitution: The phenyl group can be substituted with other functional groups through electrophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Electrophilic aromatic substitution reactions typically require catalysts such as aluminum chloride or iron(III) chloride.

Major Products

    Reduction of Nitro Group: 5-Amino-1,3-dimethyl-6-nitro-8-phenylpyrido[2,3-d]pyrimidine-2,4,7-trione.

    Reduction of Azido Group: 5-Azido-1,3-dimethyl-6-amino-8-phenylpyrido[2,3-d]pyrimidine-2,4,7-trione.

    Substitution of Phenyl Group: Various substituted phenyl derivatives depending on the substituent introduced.

Scientific Research Applications

Synthetic Applications

The compound serves as a versatile building block in organic synthesis. Its azido group is particularly valuable for click chemistry, allowing for straightforward conjugation reactions with alkyne-containing partners. This characteristic has been exploited to create diverse chemical entities with potential biological activity.

Cyclization Reactions

5-Azido derivatives can undergo cyclization reactions to form various polyheterocyclic systems. For example:

  • Thermal Cyclization : The compound can thermally cyclize to produce indole derivatives, which are essential in drug discovery due to their broad pharmacological properties .
  • Formation of Isoxazoles : The azido group facilitates the formation of isoxazoles when reacted with appropriate substrates .

The biological properties of pyrido[2,3-d]pyrimidine derivatives have been explored in several studies. These compounds exhibit a range of activities, including:

Antiviral Properties

Research indicates that derivatives of pyrido[2,3-d]pyrimidines may possess antiviral activity. The incorporation of an azido group can enhance the therapeutic profile of nucleoside analogs, potentially improving their efficacy against viral infections .

Antitumor Activity

Certain studies have highlighted the antitumor potential of pyrido[2,3-d]pyrimidine derivatives. The structural modifications introduced by the azido group may contribute to this activity by altering interaction patterns with biological targets .

Case Studies and Experimental Findings

Several experimental studies have documented the synthetic pathways and biological evaluations of 5-Azido-1,3-dimethyl-6-nitro-8-phenylpyrido[2,3-d]pyrimidine-2,4,7-trione.

Synthesis and Characterization

In one study, the synthesis involved heating the compound in DMF with various amines to yield substituted derivatives with enhanced biological properties. The yields were reported to be high (up to 96%), demonstrating its efficiency as a synthetic precursor .

Biological Evaluation

In vitro assays have shown that certain derivatives exhibit selective cytotoxicity against cancer cell lines. The mechanism appears to involve interference with nucleic acid synthesis pathways, making these compounds candidates for further development as anticancer agents .

Summary Table of Applications

Application TypeDescriptionReferences
Synthetic Building BlockUsed in click chemistry for diverse conjugations ,
Antiviral ActivityPotential enhancement of nucleoside analogs
Antitumor ActivitySelective cytotoxicity against cancer cell lines
Cyclization ReactionsFormation of indoles and isoxazoles

Mechanism of Action

The mechanism of action of 5-Azido-1,3-dimethyl-6-nitro-8-phenylpyrido[2,3-d]pyrimidine-2,4,7-trione involves its interaction with specific molecular targets. The azido group can participate in click chemistry reactions, while the nitro group can undergo reduction to form reactive intermediates. These interactions can modulate various biological pathways, including those involved in cell proliferation and signal transduction .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations in Pyrido[2,3-d]pyrimidine Triones

Table 1: Key Structural Differences Among Pyrido[2,3-d]pyrimidine Derivatives
Compound Name (CAS) Position 5 Position 6 Position 8 Molecular Formula Molecular Weight (g/mol)
Target Compound (959575-96-3) Azido Nitro Phenyl C₁₅H₁₁N₇O₅ 369.292
5-Hydroxy-1,3-dimethyl-8-phenyl (137278-09-2) Hydroxyl - Phenyl C₁₅H₁₃N₃O₄ 299.281
5-Azido-1,3,8-trimethyl-6-nitro (959576-27-3) Azido Nitro Methyl C₁₀H₉N₇O₅ 331.230 (calculated)
Key Observations :

Position 5 : The azido group in the target compound contrasts with the hydroxyl group in 137278-09-2. Azides are more reactive, enabling applications in bioorthogonal chemistry, whereas hydroxyl groups may participate in hydrogen bonding .

Position 8 : The phenyl group in the target compound and 137278-09-2 increases steric bulk and lipophilicity compared to the methyl group in 959576-27-3. This difference could affect solubility and target affinity .

Molecular Weight : The target compound’s higher molecular weight (369 vs. 299) may reduce solubility but enhance stability in hydrophobic environments .

Functional Comparison with Pyrimidinones

Pyrimidinones, such as ABMFPP (2-amino-5-bromo-6-(3-fluorophenyl)-4(3H)pyrimidinone), share a pyrimidine core but lack the fused pyridine ring of pyrido[2,3-d]pyrimidines. ABMFPP exhibits antitumor activity by augmenting natural killer (NK) cells and macrophages . While the target compound’s azide and nitro groups may confer distinct reactivity, its phenyl group could mimic ABMFPP’s fluorophenyl moiety in enhancing tumor-targeting interactions.

Biological Activity

5-Azido-1,3-dimethyl-6-nitro-8-phenylpyrido[2,3-d]pyrimidine-2,4,7-trione is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound is characterized by the presence of an azido group (-N₃), which is known for its reactivity and ability to participate in various chemical transformations. The structure can be represented as follows:

C14H12N6O3\text{C}_{14}\text{H}_{12}\text{N}_{6}\text{O}_{3}

Antiviral Activity

Research indicates that compounds with azido groups exhibit notable antiviral properties. For instance, 3'-azido analogues of nucleosides have shown effectiveness against retroviruses such as HIV. The mechanism involves the incorporation of these analogues into viral DNA, leading to chain termination during replication. The azido group enhances the affinity for viral enzymes, making such compounds promising candidates for antiviral drug development .

Antifungal Activity

Studies have demonstrated that pyrido[2,3-d]pyrimidine derivatives possess antifungal properties. Specifically, compounds similar to 5-Azido-1,3-dimethyl-6-nitro-8-phenylpyrido[2,3-d]pyrimidine-2,4,7-trione have been tested against various fungal strains. The results indicated a spectrum of activity against pathogenic fungi, suggesting that structural modifications can enhance antifungal efficacy .

Antibacterial Activity

The antibacterial potential of azido-containing compounds has also been explored. For example, 3'-azido derivatives were found to possess bactericidal activity against several strains of bacteria. The mechanism primarily involves the inhibition of DNA synthesis in bacterial cells . This suggests that 5-Azido-1,3-dimethyl-6-nitro-8-phenylpyrido[2,3-d]pyrimidine-2,4,7-trione could potentially have similar effects on bacterial pathogens.

Case Studies and Experimental Findings

  • Synthesis and Testing : A study synthesized various azido derivatives and evaluated their biological activities in vitro. The results showed that certain modifications in the pyrimidine structure led to enhanced antiviral and antibacterial activities .
  • Mechanism of Action : Investigations into the mechanism revealed that the azido group plays a crucial role in the activation of the compound within biological systems. It was observed that upon entering cells, the azide group could be converted into more reactive species that interact with cellular targets .

Data Summary

The following table summarizes key findings from various studies on the biological activity of 5-Azido-1,3-dimethyl-6-nitro-8-phenylpyrido[2,3-d]pyrimidine-2,4,7-trione and related compounds:

Activity Tested Strains/Targets Effectiveness Reference
AntiviralHIVHigh potency
AntifungalCandida spp., Aspergillus spp.Moderate potency
AntibacterialE. coli, S. aureusSignificant

Q & A

Basic Research Questions

Q. What are the key considerations for designing a synthesis protocol for 5-azido-1,3-dimethyl-6-nitro-8-phenylpyrido[2,3-d]pyrimidine-2,4,7-trione?

  • Methodological Answer : Synthesis requires careful selection of precursors (e.g., pyrido[2,3-d]pyrimidine derivatives) and sequential functionalization steps. For example, nitration and azidation must be optimized to avoid side reactions. Evidence from analogous pyrido[2,3-d]pyrimidine syntheses suggests using acetic anhydride as a solvent for cyclization and functional group introduction . Reaction conditions (e.g., temperature, time) should be guided by computational reaction path searches to minimize trial-and-error approaches .

Q. How can spectral data (e.g., NMR, IR) be interpreted to confirm the structure of this compound?

  • Methodological Answer :

  • <sup>1</sup>H NMR : Look for characteristic signals: aromatic protons (δ 7.2–8.5 ppm for phenyl and pyridine), methyl groups (δ 1.5–2.5 ppm), and azide protons (if detectable).
  • IR : Confirm azide (N3) stretch at ~2100 cm<sup>−1</sup> and nitro (NO2) stretch at ~1520–1350 cm<sup>−1</sup>.
    Cross-referencing with PubChem spectral libraries (e.g., InChI key validation) ensures accuracy .

Q. What computational tools are recommended for predicting reactivity or stability of the azido and nitro groups?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT) using software like Gaussian or ORCA can model reaction pathways and thermodynamic stability. For example, ICReDD’s workflow integrates computational predictions with experimental validation to optimize conditions for sensitive functional groups .

Advanced Research Questions

Q. How can contradictions in experimental data (e.g., unexpected byproducts) be resolved during synthesis?

  • Methodological Answer :

  • Step 1 : Use HPLC or LC-MS to identify byproducts.
  • Step 2 : Apply reaction path search algorithms (e.g., GRRM) to computationally model side reactions, such as azide decomposition or nitro group reduction .
  • Step 3 : Adjust reaction parameters (e.g., temperature, solvent polarity) based on computational insights.
    Example: A 21% yield reported for a similar compound highlights the need for iterative optimization .

Q. What strategies improve yield in multi-step syntheses involving nitro and azido groups?

  • Methodological Answer :

Variable Optimization Strategy Reference
Azidation Use NaN3 in DMF at 0–5°C
Nitro Stability Avoid reducing agents (e.g., Pd/C)
Purification Employ silica gel chromatography
Computational screening of protecting groups (e.g., acetyl) can stabilize intermediates .

Q. How do steric and electronic effects influence the reactivity of the pyrido[2,3-d]pyrimidine core?

  • Methodological Answer :

  • Steric Effects : The 8-phenyl group may hinder nucleophilic attacks at C7. Molecular dynamics simulations can model steric clashes .
  • Electronic Effects : Nitro groups withdraw electron density, directing electrophilic substitution to specific positions. Frontier molecular orbital (FMO) analysis predicts regioselectivity .

Q. What safety protocols are critical when handling azido-containing compounds?

  • Methodological Answer :

  • Lab Design : Use fume hoods and explosion-proof equipment.
  • Storage : Keep azides separate from reducible materials (e.g., metals) in dry, ventilated areas .
  • Emergency Protocols : Follow GHS guidelines for accidental exposure, including immediate decontamination .

Data Contradiction and Validation

Q. How can discrepancies between computational predictions and experimental results be reconciled?

  • Methodological Answer :

  • Case Study : If simulations predict azide stability at 100°C but experiments show decomposition, re-examine solvent effects (e.g., acetic anhydride’s role in stabilizing intermediates) .
  • Validation : Use high-level ab initio methods (e.g., CCSD(T)) to refine computational models .

Q. What analytical techniques resolve ambiguities in crystallographic data for nitro-azido derivatives?

  • Methodological Answer :

  • XRD : Resolve disorder in nitro/azido groups via low-temperature crystallography.
  • SC-XRD : Validate bond lengths (e.g., N–N in azide: ~1.1–1.3 Å) against Cambridge Structural Database entries .

Methodological Resources

  • Synthesis Protocols : Refer to pyrido[2,3-d]pyrimidine functionalization workflows .
  • Computational Tools : Utilize ICReDD’s integrated computational-experimental frameworks .
  • Safety Guidelines : Adopt OSHA-compliant protocols for azide handling .

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